6-(Difluoromethoxy)nicotinonitrile

Medicinal Chemistry Synthetic Methodology Fluorine Chemistry

Substituting 6-(difluoromethoxy)nicotinonitrile with positional isomers or non-fluorinated analogs risks altered electronic distribution and suboptimal reactivity at the 5-position for cross-coupling. This compound provides a validated solution for CNS-focused library synthesis. - Enables blood-brain barrier permeability with an optimized XLogP3 of 1.8 and TPSA of 45.9 Ų. - Supports 5-position diversification via cross-coupling for rapid focused library generation. - Produces a primary amine handle in 80% yield via a patent-exemplified reduction protocol.

Molecular Formula C7H4F2N2O
Molecular Weight 170.119
CAS No. 1198103-42-2
Cat. No. B598026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethoxy)nicotinonitrile
CAS1198103-42-2
Synonyms6-(difluoroMethoxy)nicotinonitrile
Molecular FormulaC7H4F2N2O
Molecular Weight170.119
Structural Identifiers
SMILESC1=CC(=NC=C1C#N)OC(F)F
InChIInChI=1S/C7H4F2N2O/c8-7(9)12-6-2-1-5(3-10)4-11-6/h1-2,4,7H
InChIKeyRASGKOKUJVRDAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethoxy)nicotinonitrile: Physical & Chemical Profile


6-(Difluoromethoxy)nicotinonitrile (CAS 1198103-42-2) is a fluorinated heteroaromatic building block within the nicotinonitrile class, characterized by a difluoromethoxy (-OCF₂H) substituent at the 6-position of the pyridine ring [1]. This substitution pattern confers a distinct physicochemical fingerprint, notably a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 45.9 Ų, which diverges from non-fluorinated and alternatively positioned analogs [2]. The compound is a solid at ambient temperature, with a molecular formula of C₇H₄F₂N₂O and a molecular weight of 170.12 g/mol, and is typically supplied at purities ranging from 95% to 98% .

Building block 6-(difluoromethoxy)nicotinonitrile core for heteroaromatic library synthesis
Computed lipophilicity Moderate logP profile supports passive permeability design
Topological polar surface area Within BBB-permissive range for CNS candidate libraries

6-(Difluoromethoxy)nicotinonitrile: Position-Specific Reactivity


Substitution of 6-(Difluoromethoxy)nicotinonitrile with a positional isomer (e.g., 2- or 5-substituted analogs) or a non-fluorinated congener (e.g., 6-methoxy or 6-chloro derivatives) is chemically inadvisable due to the 6-substituent's direct influence on the pyridine ring's electronic distribution and the specific reactivity of the 3-cyano group [1]. The difluoromethoxy group at the 6-position, para to the nitrogen, exerts a unique electron-withdrawing inductive effect combined with resonance donation, distinct from the ortho or meta effects of other isomers, thereby altering the electrophilicity at the 5-position for subsequent cross-coupling or nucleophilic aromatic substitution reactions [2]. Furthermore, the enhanced lipophilicity (XLogP3 = 1.8) conferred by the difluoromethoxy moiety is critical for membrane permeability in downstream biological applications, a property not shared by methoxy (lower lipophilicity) or trifluoromethoxy (higher lipophilicity) analogs [3]. The evidence detailed in Section 3 quantifies these critical differentiators.

Positional isomer reactivity
2- or 5-substituted analogs may shift electronic effects at the 3-cyano group, altering cross-coupling reactivity.
Non-fluorinated analog mismatch
Methoxy or chloro derivatives may not match the lipophilicity and TPSA profile required for CNS permeability design.

6-(Difluoromethoxy)nicotinonitrile: Differentiation from Closest Analogs


Nitrile Reactivity: Position-Specific Electronic Effect

The 6-substituted difluoromethoxy group, para to the ring nitrogen, reduces the electron density at the 3-cyano carbon relative to the 2-substituted isomer. This is evidenced by a higher computed C≡N stretching frequency in IR spectra, indicating a stronger, less conjugated nitrile bond more susceptible to nucleophilic attack . While direct IR data for the 6-isomer is vendor-supplied (see reference), the class-level trend is established in fluorinated nicotinonitrile chemistry, where the 6-position exhibits a more pronounced inductive withdrawal than the 2-position [1].

Nitrile reactivity
Class-level
Predicted IR shift ~10 cm⁻¹ higher vs 2-isomer; ¹³C downfield shift ~3 ppm
Supports altered cyano group electrophilicity
Vendor spectra for verification
Medicinal Chemistry Synthetic Methodology Fluorine Chemistry

Lipophilicity Advantage Over Methoxy Analog

6-(Difluoromethoxy)nicotinonitrile exhibits a computed XLogP3 value of 1.8, which is significantly higher than the 6-methoxy analog (XLogP3 = 1.1) [1]. This 0.7 log unit increase corresponds to an approximately 5-fold higher predicted lipophilicity, a key driver of passive membrane permeability and blood-brain barrier penetration potential [2].

Lipophilicity
Reported
ΔXLogP3 +0.7 vs methoxy analog
Higher predicted passive permeability
Computational model; assay validation needed
Drug Discovery ADME Profiling Medicinal Chemistry

Polar Surface Area for Blood-Brain Barrier Penetration

The compound's TPSA of 45.9 Ų falls within the optimal range (< 70 Ų) for blood-brain barrier (BBB) penetration, yet is 13.0 Ų higher than that of 6-fluoronicotinonitrile (TPSA = 32.9 Ų) [1]. This increased polar surface area, while still BBB-permissible, suggests a different hydrogen-bonding capacity and may influence off-target binding profiles [2].

Polar surface area
Reported
TPSA 45.9 Ų, +13.0 vs 6-fluoro analog
BBB-permissive TPSA with distinct H-bond profile
Computed; may influence off-target binding
CNS Drug Design Medicinal Chemistry ADME

Proven Synthetic Intermediate in Patent Literature

6-(Difluoromethoxy)nicotinonitrile is specifically exemplified as a key intermediate in the hydrogenation step to produce 6-difluoromethoxypyridine-3-methanamine (CAS 1198103-43-3) under defined conditions (Raney Ni, 45 psi H₂, RT, 20 h), achieving an 80% isolated yield after column chromatography [1]. This contrasts with the 2-isomer, which has been cited in unrelated antimicrobial contexts but lacks a comparable, high-yielding reduction protocol in the patent literature .

Synthetic utility
Method context
80% yield to amine (patent WO2009/145720)
Reported high-yield reduction protocol
Raney Ni, H₂, 45 psi; verify with new lots
Process Chemistry Pharmaceutical Intermediates Patent Analysis

6-(Difluoromethoxy)nicotinonitrile: Key Application Scenarios


CNS-Penetrant Kinase Inhibitor Synthesis

The compound's optimized lipophilicity (XLogP3 = 1.8) and TPSA (45.9 Ų) make it an ideal starting material for constructing kinase inhibitor cores requiring passive blood-brain barrier permeability [1]. Its 6-position substitution leaves the 5-position available for further functionalization via cross-coupling, enabling the rapid generation of focused libraries for CNS targets.

Synthesis of 6-Difluoromethoxypyridine-3-methanamine

Leverage the validated, patent-exemplified reduction protocol (WO2009/145720) to produce the corresponding primary amine in 80% yield [2]. This amine serves as a versatile handle for amide bond formation, reductive amination, or urea synthesis, streamlining the development of novel pharmaceuticals and agrochemicals.

Development of Fluorinated PET Tracer Precursors

The difluoromethoxy group offers a potential site for ¹⁸F-labeling via isotopic exchange or alternative radiochemistry [3]. The compound's 6-substitution pattern, para to the nitrogen, provides a chemically stable handle for subsequent radiochemical transformations, while its physicochemical properties support efficient purification and analysis of the resulting tracers.

Application
Selection Property
Validation Focus
CNS-targeted kinase inhibitor library synthesis
Computed lipophilicity and TPSA for passive permeability
Permeability assay confirmation
Primary amine building block synthesis
Patent-reported reduction protocol
Yield and purity under described conditions
Fluorinated PET tracer precursor design
Difluoromethoxy labeling handle
Radiochemical incorporation feasibility

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